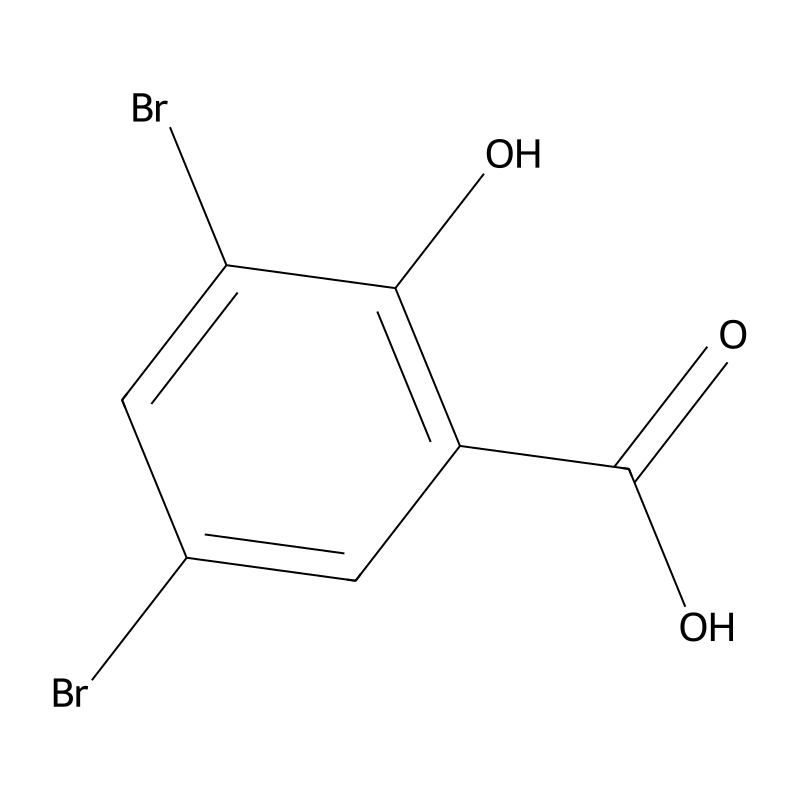

3,5-Dibromo-2-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,5-Dibromo-2-hydroxybenzoic acid, also known as 3,5-dibromosalicylic acid, is a chemical compound with the molecular formula C₇H₄Br₂O₃ and a molecular weight of approximately 295.91 g/mol. This compound features two bromine atoms substituted at the 3 and 5 positions of the aromatic ring, along with a hydroxyl group at the 2 position. The presence of these substituents contributes to its unique chemical properties and biological activities. The compound crystallizes in a monoclinic system, exhibiting notable hydrogen bonding interactions that stabilize its structure .

3,5-Dibromosalicylic acid (3,5-DBSA) is an organic compound with the molecular formula C7H4Br2O3. It is a white, crystalline powder with a melting point of 224-227 °C []. 3,5-DBSA has been investigated for various scientific research applications, including:

Antibacterial Activity:

Studies have shown that 3,5-DBSA possesses antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [, ]. The mechanism of action of 3,5-DBSA against bacteria is not fully understood, but it is believed to involve disruption of the bacterial cell membrane [].

Antifungal Activity:

3,5-DBSA has also been shown to exhibit antifungal activity against some fungal species, including Candida albicans and Aspergillus niger []. Similar to its antibacterial activity, the exact mechanism of 3,5-DBSA's antifungal action remains unclear, but it is thought to involve inhibition of fungal growth and spore germination [].

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, making the compound versatile for further synthetic modifications.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under specific conditions.

These reactions highlight its potential as a building block in organic synthesis.

Research indicates that 3,5-dibromo-2-hydroxybenzoic acid exhibits significant biological activity. It has been studied for its potential:

- Antimicrobial Properties: The compound shows inhibitory effects against various bacterial strains, suggesting its utility in developing antimicrobial agents.

- Antioxidant Activity: Its structure allows it to scavenge free radicals, contributing to its antioxidant capabilities .

- Pharmacological Potential: As a derivative of salicylic acid, it may possess anti-inflammatory properties similar to those observed in other salicylic acid derivatives.

The synthesis of 3,5-dibromo-2-hydroxybenzoic acid can be achieved through several methods:

- Bromination of Salicylic Acid: Salicylic acid can be brominated using bromine in an organic solvent, leading to the formation of 3,5-dibromo-2-hydroxybenzoic acid.

- Electrophilic Aromatic Substitution: This method involves the introduction of bromine atoms onto the aromatic ring through electrophilic substitution reactions.

- Recrystallization: After synthesis, recrystallization from solvents like ethanol can purify the compound .

3,5-Dibromo-2-hydroxybenzoic acid finds applications across various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents due to their biological activities.

- Agriculture: The antimicrobial properties make it suitable for use in agricultural formulations.

- Chemical Research: It serves as a reagent in organic synthesis and research studies focused on phenolic compounds.

Studies have demonstrated that 3,5-dibromo-2-hydroxybenzoic acid interacts with various biological targets:

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, similar to other salicylic acid derivatives.

- Cellular Interactions: Research indicates that it can affect cell signaling pathways related to oxidative stress and inflammation .

These interactions underline its potential for therapeutic applications.

Several compounds share structural similarities with 3,5-dibromo-2-hydroxybenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Salicylic Acid | Hydroxyl group at position 2 | Foundational compound for many derivatives |

| 4-Bromosalicylic Acid | Bromine at position 4 | Different positioning affects reactivity |

| 5-Bromosalicylic Acid | Bromine at position 5 | Varying biological activities compared to 3,5-dibromo derivative |

| 3-Hydroxybenzoic Acid | Hydroxyl group at position 3 | Lacks bromination; different properties |

Each of these compounds has unique properties and applications that differentiate them from 3,5-dibromo-2-hydroxybenzoic acid while highlighting its distinctive characteristics within this chemical class.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant